1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride, identified by its CAS Number 1803599-93-0, is a research chemical notable for its diverse biochemical interactions. It is classified as an organic compound with potential applications in pharmaceutical research and development due to its ability to influence various biological pathways. The compound's structure includes a cyclopentane ring and a substituted aromatic system, which contributes to its reactivity and biological activity.
Methods of Synthesis:
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride typically involves multi-step processes that may include:
Technical Details:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can facilitate nucleophilic substitutions while minimizing side reactions.
Structure:
The molecular formula for 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride is , with a molecular weight of approximately 264.16 g/mol. The compound features a cyclopentane ring attached to an amine group and a chlorofluorophenyl moiety.
Structural Data:
1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H
C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Cl.Cl
This structural information aids in predicting the compound's reactivity and interaction with biological targets.
Reactions:
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride participates in various chemical reactions due to its functional groups:
Technical Details:
The reactivity profile can be influenced by substituents on the aromatic ring, which can either activate or deactivate the ring towards electrophilic attack.
The mechanism of action for 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride primarily involves its interaction with biological macromolecules such as proteins and enzymes.
Process:
Data from biochemical assays indicate that this compound could modulate cellular processes significantly, potentially leading to therapeutic effects in various conditions.
Physical Properties:
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride is typically encountered as a powder. Its stability is often maintained at low temperatures (around 4 degrees Celsius).
Chemical Properties:
Relevant data on melting points, boiling points, and other thermodynamic properties would require experimental determination under controlled conditions.
The primary applications of 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride lie within scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2